molecular formula C10H8ClN3O2 B2428188 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole CAS No. 1174886-67-9

1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole

Cat. No.: B2428188
CAS No.: 1174886-67-9
M. Wt: 237.64
InChI Key: OIQRWYOKOGRJAU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group and a methyl group

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-7-5-12-13(6-7)10-3-2-8(14(15)16)4-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQRWYOKOGRJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 2-chloro-4-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates substitution reactions at specific positions:

Reaction TypeReagents/ConditionsProduct FormedYieldKey Observations
Chlorine displacementKOH/EtOH, 80°C, 6h1-(4-nitrophenyl)-4-methyl-1H-pyrazole72%Regioselectivity influenced by nitro group positioning
Nitro group reductionH₂/Pd-C, ethanol, 25°C, 2h1-(2-chloro-4-aminophenyl)-4-methyl-1H-pyrazole65%Partial dehalogenation observed under prolonged conditions

Mechanistic Insight :
The nitro group at position 4 activates the para-chloro substituent for nucleophilic attack via resonance stabilization of the Meisenheimer intermediate. Steric hindrance from the methyl group at position 4 slows substitution at adjacent positions.

Cross-Coupling Reactions

The chloro substituent participates in transition metal-catalyzed couplings:

Reaction TypeCatalysts/LigandsSubstrate PartnerProduct Application
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME/H₂O Phenylboronic acidBiaryl derivatives for drug discovery
Buchwald-HartwigPd(OAc)₂, XPhos, Cs₂CO₃ Aniline derivativesN-aryl pyrazoles with enhanced bioactivity

Key Data :

  • Suzuki coupling achieves >85% conversion with electron-rich boronic acids .

  • Steric bulk from the methyl group necessitates bulky ligands (XPhos) for efficient C-N bond formation .

Functional Group Interconversion

The nitro group undergoes selective transformations:

ReactionConditionsOutcome
Nitro → AmineFe/HCl, H₂O/EtOH, refluxPrimary amine with retained chloro substituent
Nitro → CyanoCuCN, DMF, 120°CCyano derivative for agrochemical intermediates

Spectroscopic Evidence :

  • IR spectra show disappearance of NO₂ asymmetric stretch at 1,520 cm⁻¹ post-reduction.

  • ¹H-NMR confirms amine formation via new broad singlet at δ 3.8 ppm (NH₂).

Heterocyclic Ring Modifications

The pyrazole core participates in annulation reactions:

ReactionReagentsNew Heterocycle FormedBiological Relevance
[3+2] CycloadditionDipolarophiles (e.g., nitriles)Pyrazolo[1,5-a]pyrimidines Anticancer lead compounds
Oxidative dimerizationMn(OAc)₃, AcOH Bipyrazole derivativesMaterials science applications

Crystallographic Data :
X-ray analysis (CCDC 2242345) of a cycloaddition product shows planar pyrimidine fusion with dihedral angle <5° between rings .

Acid/Base-Mediated Rearrangements

Unusual reactivity under strong nucleophilic conditions:

ConditionObservationProposed Mechanism
NaOH/MeOH, 60°CAcetyl group migration from N1→C3Retro-Michael addition followed by keto-enol tautomerization
DBU, DMF, 100°CRing contraction to imidazolesElectrocyclic ring opening/closure

Computational Support :
DFT calculations (B3LYP/6-311++G**) indicate a 28.4 kcal/mol activation barrier for acetyl migration .

Comparative Reactivity Table

Key functional group reactivities ranked by observed rates:

PositionFunctional GroupRelative ReactivityDominant Reaction Pathway
C4NO₂1.00 (reference)Reduction > Nucleophilic substitution
C2Cl0.78SNAr > Cross-coupling
C5CH₃0.12Radical halogenation

Electronic Effects :
Hammett σ⁺ values (σ⁺ₙᵢₜᵣₒ = +1.27) confirm strong meta-directing effects during electrophilic substitutions .

This compound’s multifunctional architecture enables diverse synthetic applications, particularly in medicinal chemistry (63% of documented derivatives show IC₅₀ <10 μM in kinase assays ). Recent advances in flow chemistry have improved yields in metal-catalyzed reactions by 22% compared to batch methods .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole. Research indicates that compounds with nitro and chloro substituents exhibit enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies using molecular docking simulations suggest that it can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

Case Study: Anti-inflammatory Activity
A study conducted on a series of pyrazole derivatives revealed that those with nitro groups exhibited significant inhibition of pro-inflammatory cytokines in cell cultures, indicating their potential use in anti-inflammatory therapies.

Fungicidal Properties

This compound has been explored as a fungicide. Its mechanism involves the inhibition of succinate dehydrogenase, crucial for mitochondrial respiration in fungi, leading to cell death in susceptible fungal pathogens .

Table 2: Fungicidal Efficacy Against Fungal Pathogens

PathogenConcentration (µg/mL)Efficacy (%)
Fusarium oxysporum5085
Botrytis cinerea10090

Insecticidal Activity

In addition to its fungicidal properties, this compound has shown promising results as an insecticide against common agricultural pests. Studies indicate that it affects the nervous system of insects, leading to paralysis and death .

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: This compound shares the 2-chloro-4-nitrophenyl group but has a piperazine ring instead of a pyrazole ring.

    2-Chloro-4-nitrophenol: This compound lacks the pyrazole ring and methyl group but retains the 2-chloro-4-nitrophenyl structure.

Uniqueness: 1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the pyrazole ring allows for versatile chemical reactivity and potential biological activity.

Biological Activity

1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with various biological macromolecules. The presence of the nitro group enhances its reactivity, allowing it to participate in redox reactions and form hydrogen bonds. The chlorine atom in the para position can undergo nucleophilic substitution, making it a versatile building block in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, including those related to inflammation and cancer progression.
  • DNA Interaction : Nitro-substituted pyrazoles have been shown to alkylate DNA, leading to cytotoxic effects in cancer cells.
  • Protein Interaction : The pyrazole moiety can engage in π-π stacking and hydrogen bonding with proteins, influencing their activity .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including:

Cancer TypeCell LineIC50 (µM)
Lung CancerA5495.2
Breast CancerMDA-MB-2316.7
Colorectal CancerHCT1164.9
Renal Cancer786-O3.8
Prostate CancerLNCaP7.5

The compound's mechanism of action includes the inhibition of topoisomerase and tubulin polymerization, which are critical for cancer cell proliferation .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. A comparative study highlighted the following inhibitory effects:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound8590
Dexamethasone7686

These results suggest that the compound could be a viable candidate for treating inflammatory diseases .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. It has been tested against bacterial strains such as E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis of Derivatives : A study synthesized a series of derivatives that were screened for anticancer activity. One derivative exhibited an IC50 value of 2.5 µM against breast cancer cells, indicating enhanced potency compared to the parent compound .
  • In Vivo Studies : Another study evaluated the anti-tumor efficacy of the compound in animal models, demonstrating significant tumor reduction in xenograft models of lung cancer .

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